molecular formula C6H12N2O2 B082827 N,N',2-trimethylpropanediamide CAS No. 13566-69-3

N,N',2-trimethylpropanediamide

Cat. No.: B082827
CAS No.: 13566-69-3
M. Wt: 144.17 g/mol
InChI Key: PRMCBQFBVZGCIA-UHFFFAOYSA-N
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Description

N,N',2-Trimethylpropanediamide is a substituted diamide derived from propane-1,3-dicarboxamide. Its structure features methyl groups on both amide nitrogen atoms (N and N') and an additional methyl group on the central carbon (position 2) of the propane backbone. This substitution pattern influences its physicochemical properties, such as solubility, thermal stability, and reactivity, making it distinct from other diamides or diamines.

Properties

CAS No.

13566-69-3

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N,N',2-trimethylpropanediamide

InChI

InChI=1S/C6H12N2O2/c1-4(5(9)7-2)6(10)8-3/h4H,1-3H3,(H,7,9)(H,8,10)

InChI Key

PRMCBQFBVZGCIA-UHFFFAOYSA-N

SMILES

CC(C(=O)NC)C(=O)NC

Canonical SMILES

CC(C(=O)NC)C(=O)NC

Other CAS No.

13566-69-3

Synonyms

2-mMa
N,N'-dimethyl-2-methylmalondiamide

Origin of Product

United States

Comparison with Similar Compounds

N,N,N',N'-Tetrakis(2-Methylpropyl)propanediamide

  • Structure : A tetra-substituted diamide with bulky 2-methylpropyl groups on all nitrogen atoms.
  • Key Differences : The bulky substituents enhance lipophilicity and steric hindrance, reducing reactivity in nucleophilic reactions compared to the trimethyl variant. This compound is used in coordination chemistry due to its chelating properties .
  • Applications: Potential use in polymer synthesis or as a ligand in metal complexes .

N'-Hydroxy-2-methyl-N,N-diphenylpropanediamide

  • Structure : Contains a hydroxy group on one amide nitrogen and phenyl groups on the others, with a methyl group at position 2.
  • Key Differences : The hydroxy group introduces hydrogen-bonding capability, increasing solubility in polar solvents. The phenyl groups contribute to π-π interactions, enhancing stability in aromatic environments. This compound is studied for its bioactivity, particularly in hydroxamic acid derivatives .
  • Applications : Investigated as a precursor in pharmaceutical synthesis .

N,N,2-Trimethylpropionamide (Monoamide Analog)

  • Structure: A monoamide with methyl groups on the nitrogen and position 2 of propane.
  • Key Differences : Lacks the second amide group, resulting in lower molecular weight (115.17 g/mol) and reduced polarity. Its density is 0.892 g/mL at 25°C, suggesting moderate lipophilicity .
  • Applications : Used as a solvent or intermediate in organic synthesis due to its stability and low volatility .

N,N,N',N'-Tetraethyl-1,3-propanediamine (Diamine Analog)

  • Structure : A diamine with ethyl groups on all nitrogen atoms.
  • Key Differences : The absence of amide groups makes it more basic and reactive in alkylation reactions. Its molecular weight (186.34 g/mol) is higher than that of N,N',2-trimethylpropanediamide, but its applications diverge toward catalysis or surfactant chemistry .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
This compound C₇H₁₄N₂O₂ 158.20 (estimated) Methyl (N, N', C2) Hypothesized use in polymers, chelating agents Inferred
N,N,N',N'-Tetrakis(2-Methylpropyl)propanediamide C₂₁H₄₂N₂O₂ 354.57 2-Methylpropyl (N, N') Coordination chemistry, polymer synthesis
N'-Hydroxy-2-methyl-N,N-diphenylpropanediamide C₁₇H₁₈N₂O₃ 298.34 Phenyl, hydroxy, methyl Pharmaceutical intermediates
N,N,2-Trimethylpropionamide C₆H₁₃NO 115.17 Methyl (N, C2) Solvent, synthetic intermediate
N,N,N',N'-Tetraethyl-1,3-propanediamine C₁₁H₂₆N₂ 186.34 Ethyl (N, N') Catalysis, surfactants

Research Findings and Trends

  • Solubility : Methyl and hydroxy substituents significantly alter solubility. For example, N'-hydroxy-2-methyl-N,N-diphenylpropanediamide exhibits higher water solubility due to hydrogen bonding, whereas N,N,N',N'-tetraalkyl derivatives are lipid-soluble .
  • Thermal Stability : Bulky substituents (e.g., 2-methylpropyl) enhance thermal stability, making tetraalkylpropanediamides suitable for high-temperature polymer applications .
  • Reactivity : The absence of amide groups in diamines like N,N,N',N'-tetraethyl-1,3-propanediamine increases their reactivity in alkylation or quaternization reactions compared to diamides .

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